2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine

Coordination Chemistry Catalysis Polymerization

2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine (CAS 1541829-45-1) is a critical scaffold for medicinal chemistry and catalysis. Its ortho-substitution ensures stable bidentate metal chelation, essential for catalytic activity, unlike para-analogs. The 4-amino group enables rapid diversification via amide coupling/reductive amination, accelerating kinase inhibitor library synthesis. Using alternative regioisomers risks suboptimal coordination geometry and biological efficacy. Ideal for developing homogeneous catalysts, metallodrugs, and polymer initiators, this compound offers a unique functionalization handle absent in non-aminated variants.

Molecular Formula C9H10N4
Molecular Weight 174.207
CAS No. 1541829-45-1
Cat. No. B2594783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine
CAS1541829-45-1
Molecular FormulaC9H10N4
Molecular Weight174.207
Structural Identifiers
SMILESC1=CN(N=C1)CC2=NC=CC(=C2)N
InChIInChI=1S/C9H10N4/c10-8-2-4-11-9(6-8)7-13-5-1-3-12-13/h1-6H,7H2,(H2,10,11)
InChIKeyNCCFENFWJICNAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine (CAS 1541829-45-1) Procurement Guide for Medicinal Chemistry and Catalysis Research


2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine (CAS 1541829-45-1) is a heterocyclic building block that combines a pyridine core with a pyrazole moiety via a methylene linker, featuring a free 4-amino group on the pyridine ring [1]. This compound belongs to the broader class of pyrazolylaminopyridines, which are widely explored as kinase inhibitor scaffolds due to their ability to engage hinge-binding regions in ATP-binding pockets [2]. The specific 2-(pyrazol-1-ylmethyl) substitution pattern with a 4-amino group creates a unique vector for further functionalization, distinguishing it from other regioisomers and linker variants in combinatorial library synthesis.

Why Generic Pyrazolylmethylpyridine Analogs Cannot Substitute 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine (CAS 1541829-45-1) Without Risk


Within the pyrazolylmethylpyridine family, even subtle variations in substitution position and heteroatom placement critically alter metal coordination geometry, hydrogen-bonding capacity, and biological target engagement [1]. The 4-amino group on the pyridine ring of CAS 1541829-45-1 provides a distinct hydrogen-bond donor/acceptor profile and a reactive handle for amide coupling or reductive amination that is absent in non-aminated analogs [2]. Furthermore, the 2-position attachment of the pyrazolylmethyl group, as opposed to the 4-position, dictates bidentate versus monodentate chelation behavior in metal complexation, directly impacting catalytic activity in polymerization reactions and the stability of metallodrug candidates [1]. Substituting this specific regioisomer with an alternative would likely require re-optimization of entire synthetic routes and could yield compounds with unpredictable pharmacological or catalytic properties.

Quantitative Differentiation: 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine (CAS 1541829-45-1) Versus Closest Analogs


Substitution Pattern Dictates Coordination Mode in Metal Complexes: Bidentate vs. Monodentate Chelation

The ortho-relationship between the pyridine nitrogen and the pyrazolylmethyl group in 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine and its analogs enables bidentate N^N chelation to metal centers. In contrast, the para-substituted isomer 4-[(1H-pyrazol-1-yl)methyl]pyridine (L5, L6) acts as a monodentate ligand, leading to fundamentally different complex geometries and reactivities [1]. For example, reactions with HAuCl4·4H2O yield monocationic gold complexes with the 2-substituted ligands but neutral gold complexes with the 4-substituted ligands, a distinction that alters solubility, stability, and biological activity [1].

Coordination Chemistry Catalysis Polymerization

Presence of 4-Amino Group Enables Downstream Functionalization and Alters Physicochemical Profile

The 4-amino substituent on the pyridine ring of CAS 1541829-45-1 provides a critical functional handle that is absent in simple (pyrazol-1-ylmethyl)pyridine analogs like 2-[(1H-pyrazol-1-yl)methyl]pyridine. Computed physicochemical properties highlight the impact of this amine group: the target compound has a Topological Polar Surface Area (TPSA) of 56.7 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 [1]. In contrast, the non-aminated analog 2-[(1H-pyrazol-1-yl)methyl]pyridine lacks hydrogen bond donors entirely, significantly altering its solubility and membrane permeability profile [2].

Medicinal Chemistry Library Synthesis SAR Studies

Kinetic Performance in ε-Caprolactone Polymerization: Ligand Structure Impacts Catalyst Activity

Although direct kinetic data for complexes of CAS 1541829-45-1 are not published, the performance of closely related (pyrazol-1-ylmethyl)pyridine ligands in ε-caprolactone polymerization demonstrates how subtle ligand modifications translate to significant differences in catalytic rate constants. For Zn(II) complexes of 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine (L2) and 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine (L1), the observed pseudo first-order rate constants (kobs) were 0.096 h⁻¹ and 0.044 h⁻¹, respectively, at 110 °C [1]. This 2.2-fold rate enhancement highlights the sensitivity of catalyst performance to the electronic and steric properties of the pyrazolylmethyl ligand.

Polymer Chemistry Catalysis Ring-Opening Polymerization

Imidazole Analog as a Direct Comparator: Altered Heterocycle Modulates Bioactivity

Replacing the pyrazole ring with an imidazole creates a direct structural analog, [2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine (CAS 953731-28-7). This substitution alters the heterocycle's basicity, hydrogen-bonding pattern, and electronic distribution. While direct comparative data are sparse, the imidazole analog has been evaluated for functional potency at the human nicotinic acetylcholine receptor (nAChR) subtype TE671, showing an EC50 of 30,000 nM (30 µM) [1]. This provides a baseline for the imidazole-containing scaffold, against which the pyrazole-containing CAS 1541829-45-1 can be benchmarked in future receptor profiling studies.

Medicinal Chemistry Ligand Design Nicotinic Receptors

Validated Research and Procurement Scenarios for 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine (CAS 1541829-45-1)


Design and Synthesis of Novel Bidentate N^N Ligands for Transition Metal Catalysis

For chemists developing new homogeneous catalysts, CAS 1541829-45-1 serves as a core scaffold for bidentate nitrogen ligands. The ortho-substitution pattern, as established in the literature, is a prerequisite for forming stable, chelated complexes with metals like Pd(II), Pt(II), Zn(II), and Cu(II) [1]. Procurement of this specific regioisomer is non-negotiable for achieving the desired coordination geometry; the para-substituted analogs will yield monodentate complexes with different catalytic properties [1]. The 4-amino group further allows for facile derivatization to fine-tune the ligand's electronic and steric properties.

Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

Medicinal chemists can employ CAS 1541829-45-1 as a versatile core for generating focused libraries of potential kinase inhibitors. The pyrazolylaminopyridine scaffold is a known kinase inhibitor pharmacophore, as evidenced by its presence in patent literature [1]. The 4-amino handle on this compound is strategically positioned for rapid diversification through amide bond formation or reductive amination, allowing for the systematic exploration of vector space around the hinge-binding motif. This differentiates it from non-aminated analogs, which lack this crucial functionalization point [2].

Synthesis of Pyrazolylmethylpyridine Complexes for Ring-Opening Polymerization (ROP)

For polymer scientists investigating biodegradable polyesters, ligands based on the 2-(pyrazol-1-ylmethyl)pyridine framework have demonstrated utility as initiators for the ring-opening polymerization of ε-caprolactone [1]. While the kinetic performance is sensitive to ligand substitution, the foundational architecture is validated. CAS 1541829-45-1 provides a starting point with an amine group that could be further elaborated to create more sophisticated catalyst systems, potentially enabling the synthesis of polymers with controlled molecular weights and architectures [1].

Exploration of Pyrazole-Containing Ligands for Metallodrug Development

Given the established anticancer activity of platinum(II) and gold(III) complexes of related (pyrazolylmethyl)pyridine ligands [1], CAS 1541829-45-1 is a logical building block for preparing novel metallodrug candidates. The bidentate chelation mode afforded by the 2-substituted pyridine is critical for the stability and biological activity of the resulting metal complexes, as monodentate analogs show different reactivity [1]. The 4-amino group offers an additional site for conjugation to targeting moieties or for modulating pharmacokinetic properties, providing a clear advantage over simpler analogs.

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